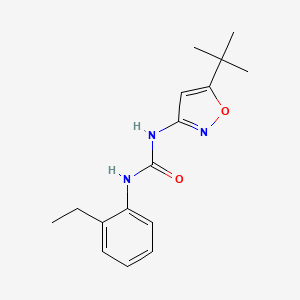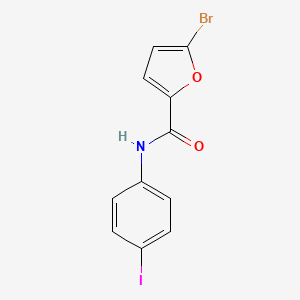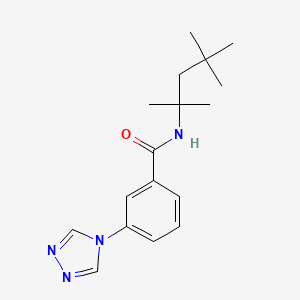
N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-morpholin-4-ylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-morpholin-4-ylnicotinamide” is a complex organic molecule. It contains an indene group, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . It also contains a morpholine group, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indene and morpholine rings. The indene ring could potentially be synthesized through a Friedel-Crafts acylation followed by a reduction . The morpholine ring could be synthesized through a variety of methods, including the reaction of diethylene glycol with ammonia . The final steps would involve the coupling of these two components with the appropriate amine and carboxylic acid or acid chloride to form the amide bond .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indene ring is aromatic, which means it is planar and has a delocalized π electron system . The morpholine ring is not aromatic, but it is still relatively rigid due to the presence of the heteroatoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The indene ring, being aromatic, could undergo electrophilic aromatic substitution reactions . The morpholine ring could potentially be alkylated at the nitrogen . The amide group could undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be solid at room temperature, and it may have a relatively high melting point due to the presence of the rigid ring structures . It is likely to be soluble in organic solvents due to its large size and the presence of multiple nonpolar groups .Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its interactions with various proteins to see if it has potential as a drug . Additionally, studying its physical and chemical properties could provide valuable information for its handling and storage .
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22(17-13-15-5-2-3-6-16(15)14-17)20(24)18-7-4-8-21-19(18)23-9-11-25-12-10-23/h2-8,17H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFBNKQRTJPPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC2=CC=CC=C2C1)C(=O)C3=C(N=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenylspiro[3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9,2'-oxirane]](/img/structure/B5482504.png)
![4-(methylthio)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5482517.png)
![6-(2-methylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5482529.png)

methanol](/img/structure/B5482544.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5482546.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5482547.png)

![2,4,5-trimethyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5482552.png)
![N-ethyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5482564.png)
![N-(2,3-dichlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5482570.png)


![5,8-difluoro-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5482580.png)